

# Comparative Guide: AZD5462, an Investigational Agent for Chronic Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Initial information suggesting **AZD5462** is a GRP78 inhibitor for cancer is incorrect. Extensive scientific and clinical data identify **AZD5462** as a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), currently under investigation for the treatment of chronic heart failure.[1][2][3][4][5] As **AZD5462** is in Phase II clinical development, long-term efficacy and safety data are not yet available.[3][6][7]

This guide provides a comparison of **AZD5462**, based on available preclinical and early clinical data, with the established long-term efficacy and safety profiles of current standard-of-care therapies for chronic heart failure.

### **Mechanism of Action: AZD5462**

AZD5462 is a first-in-class, oral, small molecule agonist of the RXFP1 receptor.[2][3] It is designed to mimic the actions of relaxin, a naturally occurring hormone.[8][9] Activation of the RXFP1 receptor is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects, which are highly relevant to the pathophysiology of heart failure.[1][3] The primary signaling pathways involve the production of second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and nitric oxide (NO), leading to systemic and renal vasodilation, increased cardiac output, and reduced tissue fibrosis.[1][10]





Click to download full resolution via product page

Caption: Simplified signaling pathway of the RXFP1 receptor activated by AZD5462.

## **Available Efficacy and Safety Data for AZD5462**

Data for AZD5462 is limited to preclinical models and Phase I trials in healthy volunteers.

| Data Summary for AZD5462 | | :--- | :--- | | Study Type | Model / Subjects | Key Efficacy & Pharmacodynamic Findings | Key Safety & Tolerability Findings | | Preclinical | Cynomolgus monkey model of heart failure | Following 8 weeks of treatment, robust improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were observed without changes in heart rate or mean arterial blood pressure.[2][3][11] | Well tolerated in both rat and cynomolgus monkey models.[2] | | Phase I (Single & Multiple Ascending Dose) | 98 healthy human volunteers | Dose-dependent increase in plasma renin.[9] [12] Rapidly absorbed (median Tmax 0.53-1.75 hr) with a short terminal half-life (3-6 hours).[9] [12] | Generally well tolerated at all dose levels (up to 1000 mg single dose; 500 mg twice daily).[9][12] No deaths or serious adverse events were reported.[9][12] Most common adverse



events (AEs) were gastrointestinal disorders (nausea, abdominal pain), headache, and dizziness.[9][12] |

## Comparison with Standard-of-Care in Chronic Heart Failure

Guideline-Directed Medical Therapy (GDMT) for chronic heart failure with reduced or mildly reduced ejection fraction is founded on four classes of drugs with extensive long-term data.[13] [14][15]

| Long-Term Efficacy & Safety of Current Heart Failure Therapies | | :--- | :--- | :--- | Drug Class | Examples | Key Long-Term Efficacy Outcomes (vs. Placebo/Control) | Common / Important Adverse Events | | Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) | Sacubitril/Valsartan | Significant reduction in the composite of cardiovascular death or heart failure hospitalization (~20% relative risk reduction vs. enalapril).[16] | Symptomatic hypotension, hyperkalemia, renal dysfunction, cough, angioedema (rare).[17][18] | | Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Dapagliflozin, Empagliflozin | Significant reduction in the composite of cardiovascular death or heart failure hospitalization across the spectrum of ejection fractions.[19][20][21][22] | Genital mycotic infections, urinary tract infections, volume depletion, diabetic ketoacidosis (rare, can occur with normal blood glucose).[23] | | Beta-Blockers | Metoprolol Succinate, Carvedilol, Bisoprolol | Reduction in all-cause mortality, cardiovascular death, and hospitalization in patients with heart failure with reduced ejection fraction (HFrEF).[24][25] | Bradycardia, hypotension, fatigue, dizziness, worsening heart failure symptoms upon initiation/up-titration.[26] | | Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone, Eplerenone | Reduction in mortality and heart failure hospitalization in patients with HFrEF.[27][28][29][30] Benefits also observed in heart failure with preserved ejection fraction (HFpEF).[28][29][30] | Hyperkalemia (especially with renal impairment or concurrent use of other potassium-sparing drugs), gynecomastia (spironolactone), renal dysfunction.[29] [31]

## Experimental Protocols Protocol for AZD5462 Phase IIb "LUMINARA" Trial

• Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Dose-Ranging Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of **AZD5462** in



Patients With Chronic Heart Failure.[6][7]

- Phase: IIb
- Primary Objective: To evaluate the effect of **AZD5462** on cardiac function in participants with chronic heart failure.[5][7]
- Study Design: Participants are randomized in a 1:1:1:1 ratio to one of three dose levels of AZD5462 (low, medium, or high) or a matching placebo, administered once daily on top of their standard-of-care medication.[6][7]
- Patient Population:
  - Inclusion Criteria: Pre-existing diagnosis of chronic heart failure (NYHA Functional Class II-IV), on stable standard-of-care medication for at least 4 weeks.[5][6][7]
  - Exclusion Criteria: Anticipated heart transplant or device implantation, planned invasive cardiovascular procedures.
- Intervention: Oral tablets of AZD5462 (low, medium, or high dose) or placebo.[6]
- Duration: The study involves a screening period (up to 4 weeks), a treatment period of 24 weeks, and a follow-up period of 4 weeks.







Click to download full resolution via product page

Caption: High-level workflow for the AZD5462 LUMINARA Phase IIb clinical trial.



## **Summary and Future Outlook**

**AZD5462** is an investigational oral medication with a novel mechanism of action (RXFP1 agonism) for the treatment of chronic heart failure. Early data from preclinical and Phase I studies suggest it is well-tolerated and may improve cardiac function.[2][9][12]

However, it has not yet been evaluated for long-term efficacy and safety in patients. The current standard of care for heart failure is robust, with four major drug classes (ARNIs, SGLT2 inhibitors, Beta-Blockers, and MRAs) that have been extensively proven to reduce mortality and hospitalization in large, long-term clinical trials.

The ongoing LUMINARA Phase IIb trial is a critical next step to understand the potential of **AZD5462**. Its future role in the management of heart failure will depend entirely on the results of this and subsequent Phase III trials, which will need to demonstrate a compelling efficacy and safety profile, either as an add-on to existing therapies or in specific subpopulations of heart failure patients. Researchers and drug development professionals will be closely watching for these results to determine if this novel mechanism can provide meaningful benefits beyond the current, highly effective standard of care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A Phase IIb Study of AZD5462 in Patients with Chronic Heart Failure [astrazenecaclinicaltrials.com]



- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 11. Collection Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1
   Agonist for Treatment of Heart Failure Journal of Medicinal Chemistry Figshare
   [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Recommendations | Chronic heart failure in adults: diagnosis and management |
   Guidance | NICE [nice.org.uk]
- 15. ahajournals.org [ahajournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The efficacy and safety of Sacubitril/Valsartan in the treatment of chronic heart failure: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of sacubitril-valsartan in heart failure: a meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy and safety of SGLT2 inhibitors in acute heart failure: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Efficacy and safety of SGLT2 inhibitors in heart failure: systematic review and metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Clinical Effectiveness of Beta-Blockers in Heart Failure: Findings From the OPTIMIZE-HF Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]



- 28. MRAs appear effective for heart failure across the range of ejection fractions | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 29. Improved outcomes with mineralocorticoid receptor antagonists across different types of heart failure [escardio.org]
- 30. ahajournals.org [ahajournals.org]
- 31. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Guide: AZD5462, an Investigational Agent for Chronic Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405063#long-term-efficacy-and-safety-studies-of-azd5462]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com